2-methoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
Description
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Properties
IUPAC Name |
2-methoxy-N-[1-[1-(4-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3/c1-16-7-9-18(10-8-16)28-15-20(25-26-28)23(30)27-13-11-17(12-14-27)24-22(29)19-5-3-4-6-21(19)31-2/h3-10,15,17H,11-14H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OINWAKOTPWXYQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-methoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a novel synthetic derivative that incorporates a triazole moiety, which has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structure and Synthesis
The compound features a complex structure that includes:
- A triazole ring , known for its diverse biological activities.
- A piperidine moiety , which is often associated with various pharmacological effects.
- A methoxy group that may enhance lipophilicity and biological activity.
The synthesis typically involves the Cu-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used method for constructing triazole derivatives due to its efficiency and mild reaction conditions.
Antimicrobial Activity
Recent studies have indicated that triazole-containing compounds exhibit significant antimicrobial properties. For instance, derivatives similar to the target compound have shown effective inhibition against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis . The mechanism often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | TBD |
| Reference Compound | 0.25 | Mycobacterium tuberculosis |
| Reference Compound | 0.03 | Staphylococcus aureus |
Antitumor Activity
Triazole derivatives have also been investigated for their antitumor potential. In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cells through the activation of caspase pathways . The cytotoxicity of these compounds is often measured using IC50 values against various cancer cell lines.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | TBD | TBD |
| Compound A | 15.31 | MCF-7 (Breast Cancer) |
| Compound B | 12.22 | HeLa (Cervical Cancer) |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds containing the triazole ring often inhibit key enzymes involved in the biosynthesis of essential cellular components.
- Disruption of Membrane Integrity : Many triazoles disrupt bacterial membranes or interfere with cell signaling pathways.
Case Studies
In exploring the efficacy of similar compounds:
- Antitubercular Activity : A series of benzamide derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis. Some showed promising results with IC50 values as low as 2.18 µM .
- Anticancer Studies : Research on triazole hybrids has revealed significant cytotoxicity against various cancer cell lines, with some derivatives achieving IC50 values below 20 µM .
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of triazoles, including this compound, exhibit significant anticancer activities. For instance, studies have shown that related triazole compounds can induce apoptosis in cancer cells and inhibit tubulin polymerization, which is critical for cancer cell proliferation . The compound's structure allows it to potentially inhibit key enzymes involved in cancer pathways.
Antimicrobial Activity
Compounds containing triazole structures are also known for their antimicrobial properties. Preliminary evaluations suggest that 2-methoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide may exhibit similar antimicrobial effects against various bacterial and fungal strains.
Case Study 1: Anticancer Evaluation
A study synthesized a series of substituted triazole derivatives and evaluated their cytotoxicity against various cancer cell lines using MTT assays. One derivative displayed an IC50 value of 0.99 μM against the BT-474 cancer cell line, indicating potent anticancer activity .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of related compounds. The synthesized derivatives were tested against both Gram-positive and Gram-negative bacteria as well as fungal strains. Results indicated significant activity, with some compounds achieving minimum inhibitory concentrations (MIC) below 2 µM .
Q & A
Basic: What are the common synthetic routes for synthesizing 2-methoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide?
Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the 1,2,3-triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, coupling p-tolyl azide with a propargyl derivative to ensure regioselectivity at the 4-position of the triazole .
- Step 2: Piperidine-4-yl intermediate preparation. This may involve Boc-protection of piperidine, followed by deprotection and coupling with the triazole-carbonyl group under carbodiimide-mediated conditions (e.g., EDC/HOBt) .
- Step 3: Final benzamide coupling. React the piperidinyl-triazole intermediate with 2-methoxybenzoyl chloride in anhydrous DCM using a base like triethylamine .
Key Validation: Confirm regiochemistry of the triazole (1,4-disubstituted) using NMR (characteristic singlet for H-5 of triazole at δ 8.1–8.3 ppm) .
Advanced: How can researchers optimize reaction conditions to address low yields during the triazole-piperidine coupling step?
Answer:
Low yields often arise from steric hindrance or poor nucleophilicity of the piperidine nitrogen. Strategies include:
- Catalysis: Use DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .
- Solvent Optimization: Replace DCM with DMF to improve solubility of intermediates, but ensure strict anhydrous conditions to avoid hydrolysis.
- Temperature Control: Perform reactions at 0–4°C to minimize side reactions, followed by gradual warming to room temperature .
Validation: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) and characterize intermediates by HRMS .
Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?
Answer:
- NMR: Identify key signals:
- IR Spectroscopy: Confirm carbonyl stretches (amide C=O at ~1650 cm, triazole C=O at ~1700 cm) .
- Mass Spectrometry: Use HRMS (ESI+) to verify molecular ion ([M+H]) and fragmentation patterns .
Advanced: How to resolve contradictions in reported bioactivity data across studies (e.g., varying IC50_{50}50 values)?
Answer:
Discrepancies may arise from:
- Assay Conditions: Differences in cell lines, incubation times, or ATP concentrations in kinase assays. Standardize protocols using guidelines from the ICReDD initiative for reproducibility .
- Compound Purity: Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient). Impurities like unreacted triazole intermediates can skew results .
- Solubility Factors: Use DMSO stocks at ≤0.1% final concentration to avoid solvent toxicity. For in vivo studies, formulate as hydrochloride salts (improves aqueous solubility) .
Advanced: What strategies improve solubility and bioavailability for in vivo studies?
Answer:
- Salt Formation: Synthesize the hydrochloride salt by treating the free base with HCl in diethyl ether .
- Prodrug Design: Introduce hydrolyzable groups (e.g., acetyl) to the methoxy or benzamide moiety to enhance membrane permeability .
- Nanoparticle Encapsulation: Use PEGylated liposomes to improve circulation time, as demonstrated for similar piperidine-containing compounds .
Basic: What are the safety and handling precautions for this compound?
Answer:
- Toxicity: Limited data, but assume acute toxicity (LD >500 mg/kg in rodents). Handle with nitrile gloves and lab coat .
- Storage: Store at –20°C under argon to prevent degradation.
- Spill Management: Neutralize with 5% sodium bicarbonate and adsorb with vermiculite .
Advanced: How to design derivatives for structure-activity relationship (SAR) studies?
Answer:
- Triazole Modifications: Replace p-tolyl with electron-deficient aryl groups (e.g., 4-fluorophenyl) to enhance target binding.
- Piperidine Substitutions: Introduce methyl or ethyl groups at the 3-position of piperidine to probe steric effects .
- Benzamide Variants: Test halogenated (e.g., 4-Cl) or nitro-substituted benzamides to modulate electron density .
Validation: Perform molecular docking (AutoDock Vina) to prioritize derivatives with optimal binding to target enzymes .
Advanced: How to address regioselectivity challenges in triazole formation during scale-up?
Answer:
- Catalyst Screening: Use Cu(I)Br with TBTA (tris(benzyltriazolylmethyl)amine) to favor 1,4-triazole over 1,5-regioisomers .
- Microwave-Assisted Synthesis: Reduce reaction time from hours to minutes (e.g., 100°C, 10 min) while maintaining >90% regioselectivity .
- Purification: Separate regioisomers via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
